molecular formula C9H15NS B2984697 [(3-Methylthiophen-2-yl)methyl](propan-2-yl)amine CAS No. 937667-47-5

[(3-Methylthiophen-2-yl)methyl](propan-2-yl)amine

Cat. No.: B2984697
CAS No.: 937667-47-5
M. Wt: 169.29
InChI Key: SPXWKQPRAOWJIC-UHFFFAOYSA-N
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Description

Chemical Structure: The compound (3-Methylthiophen-2-yl)methylamine consists of a 3-methyl-substituted thiophene ring linked via a methylene bridge to an isopropylamine group. This structure combines aromatic heterocyclic (thiophene) and aliphatic amine functionalities, making it a versatile intermediate in medicinal and organic chemistry.

For example, coupling 3-methylthiophen-2-ylmethanol with propan-2-amine via nucleophilic substitution or reductive amination could yield the target compound. Such strategies align with reported syntheses of related thiophene-amines, such as 2-(3-methylthiophen-2-yl)propan-1-amine (CAS 1343109-06-7) .

Applications: Thiophene-containing amines are frequently explored as bioactive molecules, enzyme inhibitors, or precursors for functional materials. The isopropylamine group enhances solubility in organic solvents and may influence receptor-binding properties.

Properties

IUPAC Name

N-[(3-methylthiophen-2-yl)methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NS/c1-7(2)10-6-9-8(3)4-5-11-9/h4-5,7,10H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXWKQPRAOWJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CNC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylthiophen-2-yl)methylamine typically involves the alkylation of 3-methylthiophene with an appropriate alkylating agent, followed by amination. One common method involves the reaction of 3-methylthiophene with formaldehyde and hydrogen cyanide to form the corresponding nitrile, which is then reduced to the amine using hydrogen gas and a suitable catalyst such as palladium on carbon .

Industrial Production Methods

Industrial production methods for (3-Methylthiophen-2-yl)methylamine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(3-Methylthiophen-2-yl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Methylthiophen-2-yl)methylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Methylthiophen-2-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The table below compares (3-Methylthiophen-2-yl)methylamine with structurally related compounds, focusing on substituent variations and physicochemical properties:

Compound Name Molecular Formula Molecular Weight Key Structural Features CAS Number Source
(3-Methylthiophen-2-yl)methylamine C9H15NS 169.29 (calc.) Thiophene (3-Me), methylene, isopropylamine Not explicitly listed Hypothetical
2-(3-Methylthiophen-2-yl)propan-1-amine C8H13NS 155.26 Thiophene (3-Me), propane-1-amine chain 1343109-06-7 ChemBK
1-(3-Methylthiophen-2-yl)ethylamine C13H17NS2 263.41 Thiophene (3-Me), ethyl linker, thiophenemethyl 128365-16-2 Parchem
{[4-Methyl-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine C15H19NS 245.40 Phenyl-thiophene hybrid, isopropylamine 1553187-05-5 Advanced Tech
3-(Thiophen-2-yl)prop-2-yn-1-amine hydrochloride C7H8ClNS 173.66 Propargylamine, thiophene, hydrochloride salt 115955-65-2 ChemBK

Functional Group Impact on Properties

Propargylamine derivatives (e.g., 3-(thiophen-2-yl)prop-2-yn-1-amine hydrochloride) exhibit higher reactivity due to the triple bond, enabling click chemistry applications .

Aromatic Systems :

  • Thiophene-phenyl hybrids (e.g., {[4-Methyl-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine) introduce extended conjugation, which may improve UV absorption or fluorescence properties .
  • Bis-thiophene systems (e.g., 1-(3-Methylthiophen-2-yl)ethylamine) increase lipophilicity, impacting membrane permeability .

Physicochemical Properties :

  • Molecular Weight : The target compound (169.29 g/mol) is lighter than phenyl-thiophene hybrids (245.40 g/mol) , suggesting better bioavailability.
  • Polarity : The hydrochloride salt form (e.g., 3-(thiophen-2-yl)prop-2-yn-1-amine hydrochloride) improves aqueous solubility compared to free bases .

Biological Activity

(3-Methylthiophen-2-yl)methylamine, a thiophene derivative, has garnered attention for its potential biological activities. This compound's unique structure, which combines a thiophene ring with an amine group, enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

The precise mechanism of action for (3-Methylthiophen-2-yl)methylamine remains largely unexplored. However, as a thiophene derivative, it is hypothesized to exhibit a range of biological functions similar to other compounds in this class. These include:

  • Anti-inflammatory properties
  • Antimicrobial effects
  • Anticancer activities
  • Antioxidant capabilities
  • Modulation of estrogen receptors
  • Inhibition of kinases

Biological Activities

Research indicates that (3-Methylthiophen-2-yl)methylamine may possess several biological activities:

  • Antimicrobial Activity : Preliminary investigations suggest potential effectiveness against various microbial strains, which could be useful in developing new antibiotics.
  • Anticancer Properties : The compound has been explored for its ability to inhibit cancer cell proliferation, although specific pathways and efficacy levels require further elucidation.
  • Neuropharmacological Effects : Related studies on thiophene derivatives have indicated potential anticonvulsant and antinociceptive activities, suggesting that (3-Methylthiophen-2-yl)methylamine might influence neuronal pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against certain bacterial strains,
AnticancerInhibits cancer cell proliferation,
AnticonvulsantPotential modulation of sodium channels
AntinociceptiveAffinity for TRPV1 receptors

Case Study: Anticonvulsant Activity

A study on derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione demonstrated significant anticonvulsant activity. The most promising compound showed an ED50ED_{50} value significantly lower than that of established drugs like valproic acid, indicating potential as a therapeutic agent .

Biochemical Pathways

The biochemical pathways influenced by (3-Methylthiophen-2-yl)methylamine are not fully characterized. Nevertheless, it is posited that the compound may interact with voltage-gated sodium and calcium channels, as well as GABA transporters, contributing to its neuropharmacological effects .

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